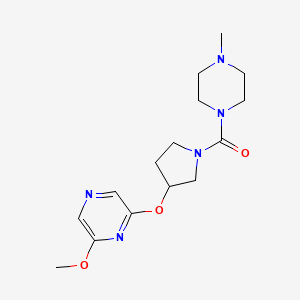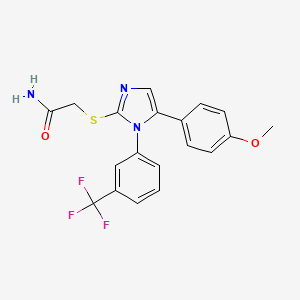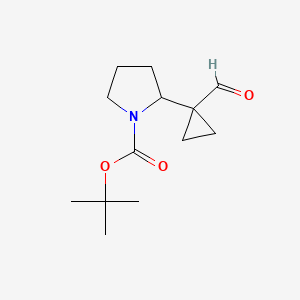![molecular formula C13H19N3O3 B2541065 Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 2380043-30-9](/img/structure/B2541065.png)
Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carboxylates are a type of organic compound that contain a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). They are often used as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate” are not available, similar compounds are often synthesized through reactions involving tert-butyl alcohol and the corresponding carboxylic acid or its derivatives .Molecular Structure Analysis
The molecular structure of a compound like “Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate” would likely involve a tert-butyl group, a carboxylate group, and a pyridazine ring, which is a type of aromatic ring containing two nitrogen atoms .Chemical Reactions Analysis
Tert-butyl carboxylates can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of other compounds. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate” would depend on its specific structure. Tert-butyl carboxylates are generally stable under normal conditions, but may decompose under high heat or in the presence of strong acids or bases .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-7-10(8-15)9-16-11(17)5-4-6-14-16/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCLQPVSRWGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)




![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)